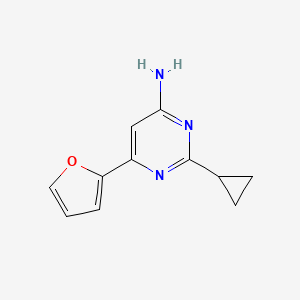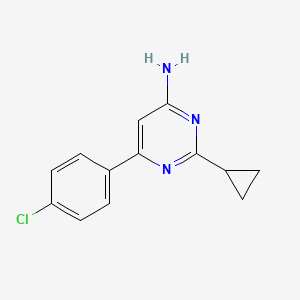
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine (6-CPPA) is an important synthetic compound with a variety of applications in the scientific research and pharmaceutical industries. It is a heterocyclic amine with a unique structure that has been studied extensively in the last few decades. The compound has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and other important molecules. In addition, it has been studied for its potential applications in the biomedical field, such as in the treatment of cancer and other diseases.
Scientific Research Applications
Antibacterial and Antifungal Applications
Derivatives of 1,3,5-oxadiazine, which can be synthesized from compounds like 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine , exhibit significant antibacterial and antifungal activities . These properties make them valuable in the development of new antibiotics and antifungals that could be used to treat various infections.
Antitumor Activity
Research has shown that 1,3,5-oxadiazine derivatives also demonstrate antitumor properties . This suggests that 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine could be used in the synthesis of compounds for cancer research, potentially leading to new treatments or drugs.
Agriculture: Insecticidal and Herbicidal Properties
In the agricultural sector, these compounds have been found to have insecticidal and herbicidal activities . This means they could be used to develop safer and more effective pesticides and weed control agents, contributing to sustainable agriculture practices.
Ionic Liquids and Polymers
The derivatives are also used in the creation of ionic liquids and polymers . Ionic liquids have various industrial applications due to their low volatility and high thermal stability, while polymers synthesized from these derivatives could have unique properties useful in materials science.
Explosives
Some 1,3,5-oxadiazine derivatives are utilized in the manufacture of explosives . The compound could be a precursor in the synthesis of such derivatives, which are of interest in the field of materials engineering and safety research.
Organic and Supramolecular Chemistry
Lastly, these derivatives play a role in organic and supramolecular chemistry for the synthesis of molecular clips and other compounds . This application is crucial for the development of new chemical entities with potential uses in various scientific fields.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSULNPYXRVAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



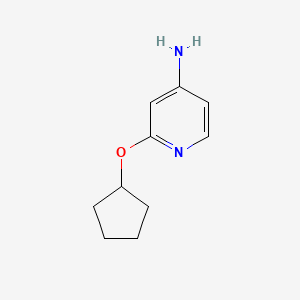


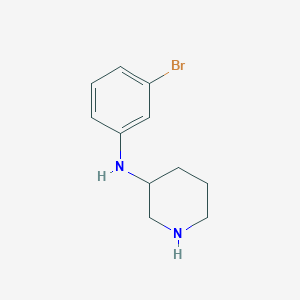

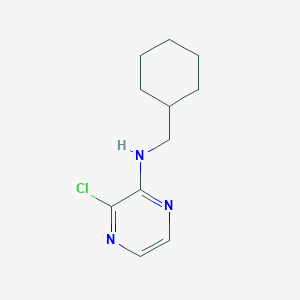
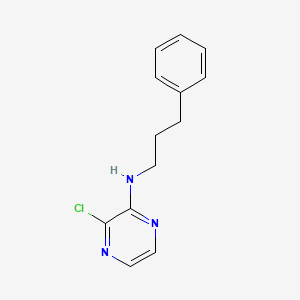
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464543.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B1464544.png)

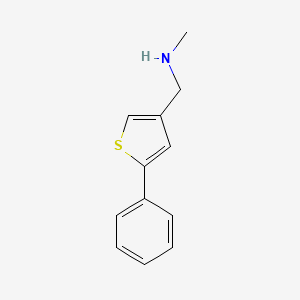
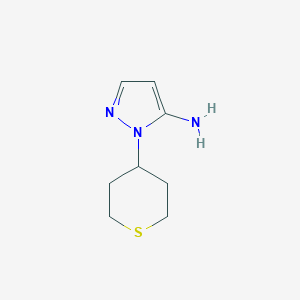
![3-chloro-N-[3-(morpholin-4-yl)propyl]pyrazin-2-amine](/img/structure/B1464549.png)
